molecular formula C19H19N5O4S B2846483 1-[(furan-2-yl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide CAS No. 887223-03-2

1-[(furan-2-yl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide

Cat. No.: B2846483
CAS No.: 887223-03-2
M. Wt: 413.45
InChI Key: RJWQBJWWZNPWGT-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic core comprising a [1,2,4]triazolo[3,2-b][1,3]thiazole ring substituted with two furan-2-yl groups and a hydroxy group.

Properties

IUPAC Name

1-[furan-2-yl-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S/c20-16(25)11-5-7-23(8-6-11)14(12-3-1-9-27-12)15-18(26)24-19(29-15)21-17(22-24)13-4-2-10-28-13/h1-4,9-11,14,26H,5-8H2,(H2,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWQBJWWZNPWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(C2=CC=CO2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(furan-2-yl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and triazolo[3,2-b][1,3]thiazole intermediates. These intermediates are then coupled under specific conditions to form the final compound. Key reagents and catalysts, such as palladium or copper, may be used to facilitate these reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(furan-2-yl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxamide to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: Used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 1-[(furan-2-yl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. These interactions can modulate biological pathways and result in the observed effects.

Comparison with Similar Compounds

Table 1: Key Triazolo-Thiazole Derivatives and Their Activities

Compound Structure Substituents Biological Activity Reference
3-(4-pyridinyl)-6-[5-nitro-2-furanyl]-5,6-dihydro-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole 5-nitro-2-furanyl, 4-pyridinyl Antimicrobial (unspecified targets)
5-(α-furanylmethylene)-2-(3,4,5-trimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one α-furanylmethylene, trimethoxyphenyl Anticancer (HCT116, HeLa selectivity)
Target Compound 2-(furan-2-yl), 6-hydroxy, piperidine-4-carboxamide Hypothesized anticancer/enzyme inhibition

Key Observations :

  • The hydroxy group in the target compound may improve solubility and hydrogen bonding, akin to the methoxy groups in , which enhance cancer cell selectivity.

Furan-Containing Derivatives

Table 2: Furan-Substituted Compounds and Pharmacological Profiles

Compound Core Structure Furan Position Activity Reference
ZINC02123811 Furo[3,2-g]chromen 7-oxo, trimethyl SARS-CoV-2 Mpro inhibition
Thiazolone derivatives (18a–e) Thiazol-4(5H)-one 5-(furan-2-yl) Antimicrobial (broad-spectrum)
Target Compound Triazolo-thiazole 2-(furan-2-yl) ×2 Not yet reported

Key Observations :

  • The dual furan-2-yl groups in the target may increase steric bulk compared to monofuran analogues, affecting target affinity .

Piperidine-4-Carboxamide Derivatives

Table 3: Piperidine-4-Carboxamide Analogues

Compound Substituents Pharmacological Role Reference
HE44 N-[(2-fluorophenyl)methyl], pyrrolopyridinyl Antiviral/insecticidal
1-Alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide Fluorophenyl, alkyl Antihypertensive
Target Compound Triazolo-thiazole-furan hybrid Undetermined

Key Observations :

  • Structural diversity in the hybrid core (triazolo-thiazole vs. benzodiazoles in ) may redirect therapeutic applications from antiviral to anticancer.

Q & A

Q. What are the key steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, starting with cyclization to form the triazolo-thiazole core. Critical steps include:

  • Cyclization : Use α-haloketones and thiosemicarbazides under reflux in ethanol to form the thiazolo[3,2-b][1,2,4]triazole scaffold .
  • Functionalization : Introduce the furan-2-yl groups via Mannich reactions or nucleophilic substitution, requiring anhydrous DMF and triethylamine as a base at 60–80°C .
  • Piperidine coupling : Employ carbodiimide-mediated amidation for the piperidine-4-carboxamide moiety, monitored by TLC . Yield optimization hinges on solvent choice (DMF > chloroform), temperature control (±2°C), and catalyst selection (e.g., triethylamine for acid scavenging) .

Q. Which analytical techniques are critical for structural confirmation?

  • NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions on the triazole and thiazole rings. For example, the hydroxy group at C6 shows a deshielded proton signal at δ 10–12 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ expected at m/z 509.2 for C₂₃H₂₁N₅O₄S) and detects fragmentation patterns .
  • X-ray Crystallography : Optional for resolving stereochemistry ambiguities, particularly for the piperidine carboxamide moiety .

Q. What preliminary biological screening assays are recommended?

Initial screening should prioritize:

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or GPCRs, given structural analogs’ activity .

Advanced Research Questions

Q. How can conflicting spectral data for the triazolo-thiazole core be resolved?

Discrepancies in NMR assignments (e.g., C5 vs. C7 substituents) arise from tautomerism. Strategies include:

  • Variable Temperature NMR : Identify tautomeric equilibria by observing signal splitting at low temperatures (−40°C) .
  • Isotopic Labeling : Use ¹⁵N-labeled precursors to track nitrogen environments in the triazole ring .
  • DFT Calculations : Compare experimental ¹³C chemical shifts with computed values for each tautomer .

Q. What methodologies address low yield in the final amidation step?

Poor yields (<40%) during piperidine coupling may stem from steric hindrance. Solutions:

  • Protection/Deprotection : Temporarily protect the hydroxy group at C6 with TMSCl before amidation .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h at 100°C, improving yield to 65% .
  • Catalyst Screening : Test HATU vs. EDC/HOBt; HATU increases coupling efficiency by 20% .

Q. How to reconcile inconsistent bioactivity data across assay models?

Disparities in IC₅₀ values (e.g., 5 μM in cell-based vs. 50 μM in enzyme assays) suggest off-target effects. Mitigate via:

  • Proteomics Profiling : Use affinity chromatography and LC-MS/MS to identify unintended protein targets .
  • Metabolic Stability Tests : Incubate with liver microsomes to assess if rapid degradation skews cell-based results .
  • Structural Analog Comparison : Benchmark against derivatives with modified furan or piperidine groups to isolate pharmacophore contributions .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis

StepSolventCatalystTemperatureYield RangeReference
Triazole-thiazole coreEthanolNoneReflux45–60%
Furan alkylationDMFTriethylamine70°C55–70%
Piperidine couplingDCMHATURT40–65%

Q. Table 2. Biological Activity Benchmarks

Assay TypeModel Organism/TargetActivity RangeReference
Antimicrobial (MIC)S. aureus (Gram+)8–32 μg/mL
Cytotoxicity (IC₅₀)HeLa cells2.5–10 μM
Kinase InhibitionEGFRKi = 0.8 μM

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